molecular formula C10H8N4 B13027515 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B13027515
M. Wt: 184.20 g/mol
InChI Key: RKOKAAFLFNILHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide and subsequent nitrile formation .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazoles .

Scientific Research Applications

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carbohydrazide
  • 1-phenyl-1H-1,2,3-triazole-4-carbonitrile

Uniqueness

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile (CAS: 85322-96-9) is a compound that has garnered interest in various fields of biological research due to its diverse applications and potential therapeutic effects. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C10H8N4
  • Molecular Weight : 184.2 g/mol
  • CAS Number : 85322-96-9

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. The triazole ring system is known for its ability to form hydrogen bonds and engage in π–π stacking interactions, making it a valuable scaffold in medicinal chemistry.

Antiviral Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antiviral properties. For instance, compounds containing the triazole moiety have shown promise against SARS-CoV and other viral pathogens. The interaction between the triazole ring and viral proteases has been highlighted as a critical mechanism for their antiviral efficacy .

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method allows for the efficient formation of triazole derivatives.
  • Reactions with Isocyanides : This approach has been used to modify the carbonitrile group for enhanced biological activity.

Antioxidant Activity

A study evaluated the antioxidant potential of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives. It was found that certain analogs exhibited notable scavenging activity against free radicals, suggesting their potential use in mitigating oxidative stress-related diseases .

Xanthine Oxidase Inhibition

Research has demonstrated that some triazole derivatives act as potent inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. In vitro studies showed that these compounds could inhibit XO activity in the low nanomolar range, indicating their potential therapeutic application in gout treatment .

Data Table: Biological Activities of 5-Methyl-2-phenyl-2H-1,2,3-triazole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
5-Methyl-2-phenyl-2H-triazole derivativeAntiviral6.80
5-Methyl-2-(4-chlorophenyl)-triazoleXanthine Oxidase Inhibitor0.25
5-Methyl-2-(phenyl)-triazoleAntioxidant15.0

Properties

IUPAC Name

5-methyl-2-phenyltriazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOKAAFLFNILHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.